



## Synthesis Protocol for MDM2-p53 Inhibitor UNP-6457

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For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

This document provides a detailed protocol for the chemical synthesis of UNP-6457, a neutral nonapeptide inhibitor of the MDM2-p53 protein-protein interaction. **UNP-6457** was discovered through DNA-encoded macrocyclic peptide libraries and has demonstrated an IC50 of 8.9 nM in inhibiting the MDM2-p53 interaction.[1] The synthesis of this macrocyclic peptide is achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc-protected amino acids, followed by on-resin cyclization and cleavage. The protocol herein is based on the methods described in the primary literature and is intended for researchers with experience in peptide synthesis.

The structure of **UNP-6457** incorporates non-standard amino acids, including Lpropargylglycine and 3-(trifluoromethyl)-L-phenylalanine, which are crucial for its high binding affinity to MDM2.[1] X-ray structural analysis has revealed that the 3-trifluoromethyl phenylalanine residue is deeply buried in the central binding pocket of MDM2.[1] Researchers synthesizing this compound should pay close attention to the coupling efficiency of these sterically hindered amino acids.

# **Experimental Protocols Materials and Reagents**

Fmoc-L-Ala-Wang resin



- Fmoc-protected amino acids (including Fmoc-L-propargylglycine and Fmoc-L-3-(trifluoromethyl)phenylalanine)
- N,N-Diisopropylethylamine (DIPEA)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- 1,2-Ethanedithiol (EDT)
- Water (H<sub>2</sub>O)
- Acetonitrile (ACN)
- · Diethyl ether

# Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

The linear peptide precursor of **UNP-6457** is synthesized on a 0.1 mmol scale using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

- Resin Swelling: Swell Fmoc-L-Ala-Wang resin (0.1 mmol) in DMF for 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin with DMF (3x) and DCM (3x).



- Amino Acid Coupling:
  - In a separate vessel, pre-activate the Fmoc-protected amino acid (0.5 mmol, 5 equiv.) with DIC (0.5 mmol, 5 equiv.) and Oxyma Pure (0.5 mmol, 5 equiv.) in DMF for 5 minutes.
  - Add the activated amino acid solution to the resin.
  - Allow the coupling reaction to proceed for 2 hours at room temperature.
  - Wash the resin with DMF (3x) and DCM (3x).
- Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.
- Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

#### **On-Resin Cyclization**

- Cyclization Cocktail Preparation: Prepare a solution of DIC (0.5 mmol, 5 equiv.) and Oxyma
  Pure (0.5 mmol, 5 equiv.) in DMF.
- Cyclization Reaction: Add the cyclization cocktail to the resin-bound linear peptide and allow the reaction to proceed for 4 hours at room temperature.
- Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).

#### **Cleavage and Deprotection**

- Resin Drying: Dry the resin under vacuum for 1 hour.
- Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/EDT/H2O (92.5:2.5:2.5:2.5).
- Cleavage Reaction: Treat the resin with the cleavage cocktail (10 mL) for 2 hours at room temperature.
- Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.



• Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether (2x). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

**Data Presentation** 

Step	Reagent/Parameter	Quantity/Value	Notes
SPPS Scale	Starting Resin Loading	0.1 mmol	
Amino Acid Coupling	Fmoc-Amino Acid	5 equivalents	Relative to resin loading
DIC	5 equivalents	Relative to resin loading	_
Oxyma Pure	5 equivalents	Relative to resin loading	_
Coupling Time	2 hours		
Fmoc Deprotection	Piperidine in DMF	20% (v/v)	2 x 10 minutes
On-Resin Cyclization	DIC	5 equivalents	Relative to resin loading
Oxyma Pure	5 equivalents	Relative to resin loading	
Cyclization Time	4 hours		
Cleavage	Cleavage Cocktail	TFA/TIS/EDT/H₂O	92.5:2.5:2.5
Cleavage Time	2 hours		
Final Product Yield	Data not available	Yields are typically reported after purification	
Final Product Purity	>95% (by HPLC)	Expected purity after RP-HPLC purification	_



### **Synthesis Workflow**



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Caption: Workflow for the synthesis of UNP-6457.

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#### References

- 1. DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2p53 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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